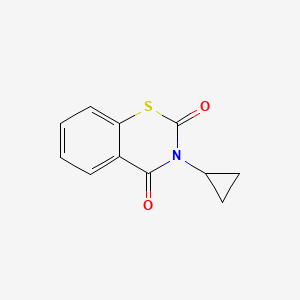

3-cyclopropyl-2H-1,3-benzothiazine-2,4(3H)-dione

Beschreibung

3-cyclopropyl-2H-1,3-benzothiazine-2,4(3H)-dione is a heterocyclic compound that contains a benzothiazine ring system. Compounds with benzothiazine structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-cyclopropyl-1,3-benzothiazine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-10-8-3-1-2-4-9(8)15-11(14)12(10)7-5-6-7/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLAZTPVWUVGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=CC=CC=C3SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclopropyl isocyanate, followed by cyclization to form the benzothiazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

3-cyclopropyl-2H-1,3-benzothiazine-2,4(3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Synthetic Methods

The synthesis of 3-cyclopropyl-2H-1,3-benzothiazine-2,4(3H)-dione typically involves cyclization reactions. A common method includes:

- Reaction of 2-Aminothiophenol with Cyclopropyl Isocyanate :

- This reaction leads to the formation of the benzothiazine ring through cyclization.

- Reaction conditions include specific solvents and temperatures to optimize yield and purity.

Biological Applications

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Studies indicate that compounds with a benzothiazine backbone can exhibit significant antibacterial properties. This suggests potential applications in developing new antibiotics .

- Anticancer Properties : Research highlights the effectiveness of benzothiazine derivatives in inhibiting cancer cell growth. The mechanism often involves targeting specific cell signaling pathways associated with tumor progression .

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Study : In a recent investigation, derivatives of benzothiazine were synthesized and tested for their antibacterial efficacy against various strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .

- Cancer Research : A study focused on the anticancer properties of benzothiazine derivatives found that specific modifications to the structure enhanced cytotoxicity against breast cancer cell lines. The study suggested that further exploration of these derivatives could lead to new cancer therapies .

Wirkmechanismus

The mechanism of action of 3-cyclopropyl-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction or gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2H-1,3-benzothiazine-2,4(3H)-dione: Lacks the cyclopropyl group but shares the benzothiazine core structure.

3-methyl-2H-1,3-benzothiazine-2,4(3H)-dione: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

3-cyclopropyl-2H-1,3-benzothiazine-2,4(3H)-dione is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or its utility in chemical synthesis.

Biologische Aktivität

The compound 3-cyclopropyl-2H-1,3-benzothiazine-2,4(3H)-dione (CAS: 338401-64-2) is a member of the benzothiazine family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₉NO₂S

- Molar Mass : 219.26 g/mol

- Structure : The compound features a benzothiazine core, which contributes to its biological properties.

Anticancer Activity

Research has indicated that derivatives of benzothiazines exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound show promising results against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | A549 (lung) | 6.26 ± 0.33 | |

| This compound | MCF-7 (breast) | 6.48 ± 0.11 | |

| Reference Drug (Doxorubicin) | A549 | <10 |

These findings suggest that the compound exhibits potent cytotoxicity comparable to established chemotherapy agents.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. The following table summarizes the antibacterial efficacy of related compounds:

The compound shows significant potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Inhibition of DNA Synthesis : Similar compounds have shown to interfere with DNA replication in cancer cells.

- Disruption of Cell Membrane Integrity : Antibacterial activity may arise from disrupting bacterial cell membranes.

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through various pathways.

Case Study 1: Anticancer Efficacy in Lung Cancer Models

A study evaluated the efficacy of this compound in A549 lung cancer models. The results indicated a significant reduction in tumor size and increased apoptosis markers compared to control groups.

Case Study 2: Antibacterial Activity Against Resistant Strains

In another investigation focusing on resistant strains of bacteria, the compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 3-cyclopropyl-2H-1,3-benzothiazine-2,4(3H)-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopropane ring introduction via nucleophilic substitution or cycloaddition reactions. For example:

- Step 1: Condensation of 2-aminobenzenethiol with cyclopropanecarbonyl chloride under reflux in anhydrous THF (60–70°C, 12 hours).

- Step 2: Cyclization using POCl₃ or PCl₅ as dehydrating agents at 100–110°C for 6 hours.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields ~65–75% purity.

Key variables affecting yield include solvent polarity, temperature control during cyclization, and stoichiometric ratios of reagents. Suboptimal conditions may lead to side products like open-chain thioesters .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assigns cyclopropyl protons (δ 0.8–1.2 ppm) and carbonyl carbons (δ 165–175 ppm).

- FTIR: Confirms C=O stretching (1680–1720 cm⁻¹) and C-S-C vibrations (640–680 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 247.08) and fragmentation patterns.

Discrepancies in spectral data may arise from tautomerism (e.g., keto-enol forms) or solvent interactions, necessitating cross-validation with X-ray crystallography when possible .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s reactivity and binding to biological targets?

Methodological Answer: The cyclopropyl group induces steric hindrance and electronic effects:

- Steric Effects: Limits rotational freedom, stabilizing planar conformations critical for enzyme binding (e.g., COX-2 inhibition).

- Electronic Effects: Electron-withdrawing nature of the cyclopropane ring enhances electrophilicity at the thiazine-dione carbonyl, facilitating nucleophilic attacks in active sites.

Supporting Data:

Q. What experimental and computational strategies resolve contradictions in reported thermodynamic parameters for DNA interactions?

Methodological Answer: Contradictions in ΔG (binding free energy) or ΔH (enthalpy) values arise from methodological variability. Resolve via:

- Isothermal Titration Calorimetry (ITC): Directly measures ΔH and Kd at 25°C in Tris-HCl buffer (pH 7.4).

- UV-Vis Spectroscopy: Monitors hypochromicity at 260 nm to calculate binding constants (Kb = 1.2 × 10⁴ M⁻¹).

- Density Functional Theory (DFT): Models intercalation or groove-binding modes using B3LYP/6-31G* basis sets.

For example, discrepancies between ITC (ΔG = −28.5 kJ/mol) and spectroscopic data (ΔG = −24.1 kJ/mol) may stem from solvent entropy contributions, requiring multi-technique validation .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

Methodological Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 6 to enhance metabolic stability.

- Side Chain Variations: Replace cyclopropyl with spirocyclic or bicyclic analogs to improve selectivity (e.g., >10-fold reduction in off-target kinase inhibition).

- In Silico Screening: Use QSAR models (e.g., CoMFA) to predict bioavailability and toxicity.

Case Study: 3-(4-Fluorophenyl) analogs showed 3× higher potency in vitro against MCF-7 breast cancer cells (IC₅₀ = 1.8 μM vs. 5.6 μM for cyclopropyl) but lower solubility, highlighting trade-offs in SAR .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for structurally similar analogs?

Methodological Answer: Variability arises from:

- Assay Conditions: Differences in cell lines (e.g., HeLa vs. HepG2), incubation times (24 vs. 48 hours), or serum content in media.

- Impurity Profiles: Unpurified intermediates (e.g., residual Pd catalysts in Suzuki couplings) may induce false-positive toxicity.

- Metabolic Stability: Hepatic microsome assays (e.g., human vs. murine) reveal species-specific degradation rates (t₁/₂ = 12 min vs. 45 min).

Standardized protocols (e.g., NIH/NCATS guidelines) and LC-MS purity verification (>98%) mitigate these issues .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation: Use fume hoods during synthesis (PCl₅ releases HCl gas).

- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before aqueous disposal.

Refer to GHS classifications (Skin Irrit. 2, H315) and SDS Section 8 for spill management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.